5-Lipoxygenase (5-LOX) Inhibitory Potency: Superior to Zileuton and Other Reference Inhibitors
N-(2-Ethyl-6-methylphenyl)-1-naphthamide inhibits human 5-lipoxygenase (5-LOX) with an IC50 of 160 nM in intact human polymorphonuclear leukocytes stimulated with A23187 and arachidonic acid [1]. In a cell-free S100 fraction from the same cell type, the IC50 improves to 100 nM [1]. This potency compares favorably to the clinically used 5-LOX inhibitor zileuton, which exhibits an IC50 of approximately 300 nM (0.3 μM) against human 5-LOX in comparable cellular assays [2]. The target compound thus demonstrates approximately 1.9-fold greater potency than zileuton in whole-cell assays and 3-fold greater potency in cell-free enzyme preparations.
| Evidence Dimension | 5-Lipoxygenase Inhibition (IC50) |
|---|---|
| Target Compound Data | 160 nM (intact cells); 100 nM (cell-free S100 fraction) |
| Comparator Or Baseline | Zileuton: ~300 nM (0.3 μM) in human PMNL |
| Quantified Difference | Target compound is ~1.9× more potent in cellular assay; 3× more potent in cell-free assay |
| Conditions | Human polymorphonuclear leukocytes stimulated with A23187 and arachidonic acid; cell-free S100 fraction of human PMNL |
Why This Matters
For researchers developing anti-inflammatory or anti-leukotriene therapeutics, the enhanced potency of this compound relative to the FDA-approved benchmark zileuton makes it a valuable tool compound or lead scaffold.
- [1] BindingDB. BDBM50365632 (CHEMBL1957971). Affinity Data: IC50 160 nM and 100 nM against human 5-lipoxygenase. View Source
- [2] Carter, G. W., Young, P. R., Albert, D. H., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929–937. View Source
